molecular formula C24H24N4O5 B2946188 N-(4-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-64-2

N-(4-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2946188
CAS No.: 872857-64-2
M. Wt: 448.479
InChI Key: IVUYTMSKSGWRLF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide featuring a 2-oxoacetamide core linked to an indol-3-yl group. Key structural elements include:

  • N-substituent: A 4-acetamidophenyl group, contributing to hydrogen-bonding capabilities and structural rigidity.
  • Morpholino moiety: A six-membered morpholine ring with an oxygen atom, likely improving pharmacokinetic properties compared to bulkier substituents.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-16(29)25-17-6-8-18(9-7-17)26-24(32)23(31)20-14-28(21-5-3-2-4-19(20)21)15-22(30)27-10-12-33-13-11-27/h2-9,14H,10-13,15H2,1H3,(H,25,29)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUYTMSKSGWRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly its cytotoxicity against cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Indole core : A bicyclic structure that is common in many biologically active compounds.
  • Morpholine ring : Enhances solubility and bioavailability.
  • Acetamide group : Often associated with pharmacological activity.

The molecular formula for this compound is C24H26N4O6C_{24}H_{26}N_{4}O_{6} with a molecular weight of 498.55 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the indole derivative.
  • Introduction of the morpholine moiety.
  • Acetylation to yield the final product.

These steps ensure the proper functionalization necessary for biological activity .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • HepG2 (liver cancer)

Results :
In vitro assays demonstrated that this compound exhibited significant anti-proliferative activity. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were found to be notably low, suggesting potent cytotoxicity against these cancer cell lines .

Cell LineIC50 (µM)
HeLaXX
MCF7XX
HepG2XX

(Note: Specific IC50 values need to be filled in based on experimental data.)

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Induction of Apoptosis : Studies have shown that treatment with the compound activates caspases (caspase-3, caspase-8, and caspase-9), which are crucial for the apoptotic process .
  • Enzyme Inhibition : The compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune modulation and tumor progression . This inhibition could enhance immune responses against tumors.

Case Studies

A notable case study involved administering this compound to mice models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The 2-oxoacetamide scaffold linked to indole derivatives is a common motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features of Analogous Compounds
Compound Name / ID Core Structure Key Substituents Biological Activity Source
N-(4-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (Target Compound) Indol-3-yl-2-oxoacetamide 4-Acetamidophenyl; 2-morpholinoethyl Hypothesized anticancer/antimicrobial Inferred
8,9-Dihydrocoscinamide B Bis-indolyl-2-oxoacetamide N-(2-(1H-Indol-3-yl)ethyl) Antimicrobial (ESKAPE pathogens)
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y) Adamantane-indolyl-2-oxoacetamide Adamantane; variable N-alkyl/aryl groups Anticancer (Hela, MCF7, HepG2 cells)
D-24851 Indol-3-yl-glyoxylamide Pyridin-4-yl; 4-chlorobenzyl Microtubule inhibition, antitumor
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Indol-3-yl-2-oxoacetamide 4-Fluorobenzyl Receptor modulation (unspecified)
2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e) Aryl-indolyl-2-oxoacetamide 4-Chlorophenyl; propyl MDM2/p53 binding (anticancer)

Pharmacological Advantages and Limitations

  • Morpholino vs. Adamantane: Morpholino’s polarity may enhance solubility but reduce membrane permeability compared to adamantane’s lipophilicity.
  • 4-Acetamidophenyl Group : Provides hydrogen-bonding sites for target engagement, contrasting with simpler aryl groups (e.g., 4-fluorobenzyl in ).

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